molecular formula C8H14N2O2 B14798879 5,5-Dimethyl-1,3-cyclohexanedione dioxime

5,5-Dimethyl-1,3-cyclohexanedione dioxime

Cat. No.: B14798879
M. Wt: 170.21 g/mol
InChI Key: INCDZDUOXAORNG-PCCLLEMOSA-N
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Description

5,5-Dimethyl-1,3-cyclohexanedione dioxime is a chemical compound with the molecular formula C8H14N2O2. It is a derivative of 5,5-Dimethyl-1,3-cyclohexanedione, commonly known as dimedone. This compound is characterized by the presence of two oxime groups attached to the cyclohexanedione ring, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1,3-cyclohexanedione dioxime typically involves the reaction of 5,5-Dimethyl-1,3-cyclohexanedione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the dioxime.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through recrystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1,3-cyclohexanedione dioxime undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime groups to amines.

    Substitution: The oxime groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted cyclohexanedione derivatives.

Scientific Research Applications

5,5-Dimethyl-1,3-cyclohexanedione dioxime has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is employed in biochemical assays to detect and quantify aldehydes and ketones.

    Industry: Used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1,3-cyclohexanedione dioxime involves the formation of stable complexes with metal ions through its oxime groups. These complexes can then participate in various catalytic and redox reactions. The molecular targets include metal ions such as copper, iron, and nickel, which are essential for the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): The parent compound, used widely in organic synthesis.

    1,3-Cyclohexanedione: A simpler analog without the dimethyl groups.

    Cyclohexane-1,3-dione dioxime: Similar structure but without the dimethyl groups.

Uniqueness

5,5-Dimethyl-1,3-cyclohexanedione dioxime is unique due to the presence of both dimethyl groups and oxime functionalities, which enhance its reactivity and stability. This makes it a valuable reagent in various chemical and industrial applications.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

(NZ)-N-[(5E)-5-hydroxyimino-3,3-dimethylcyclohexylidene]hydroxylamine

InChI

InChI=1S/C8H14N2O2/c1-8(2)4-6(9-11)3-7(5-8)10-12/h11-12H,3-5H2,1-2H3/b9-6-,10-7+

InChI Key

INCDZDUOXAORNG-PCCLLEMOSA-N

Isomeric SMILES

CC1(C/C(=N/O)/C/C(=N/O)/C1)C

Canonical SMILES

CC1(CC(=NO)CC(=NO)C1)C

Origin of Product

United States

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